6-chloro-3-(phenylsulfonyl)-2H-chromen-2-one
Description
Properties
Molecular Formula |
C15H9ClO4S |
|---|---|
Molecular Weight |
320.7 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-chlorochromen-2-one |
InChI |
InChI=1S/C15H9ClO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H |
InChI Key |
VUGXVUQPQGIUEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Sulfinates
A solvent-free protocol using 3-(2-bromoacetyl)coumarin and sodium sulfinates under mild conditions achieves β-ketosulfone formation. For 6-chloro derivatives, bromoacetyl groups are replaced with chloro analogs. Key steps include:
- Substrate Preparation : 6-Chloro-3-bromoacetyl coumarin is synthesized via bromination of 6-chlorocoumarin.
- Sulfinate Reaction : Sodium phenylsulfinate reacts with the bromoacetyl intermediate in the presence of catalytic DMF under solid-state conditions, yielding the sulfonyl derivative.
Advantages : High yields (up to 92%), minimal waste, and compatibility with various sulfinates.
Limitations : Requires precise stoichiometric control to avoid side reactions.
Knoevenagel Condensation with THAM Catalyst
Tetrahydroxyammonium methanol (THAM) catalyzes a Knoevenagel condensation between 6-chlorocoumarin derivatives and phenylsulfonylacetic acid. This eco-friendly method avoids hazardous solvents and isolation steps.
Mechanism :
- Base-Catalyzed Activation : THAM deprotonates the active methylene group of phenylsulfonylacetic acid.
- Condensation : The enolate attacks the electrophilic α-position of the coumarin, forming the sulfonyl-substituted product.
Yield : ~70–85% under optimized conditions.
Key Data :
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6-Chlorocoumarin | THAM | None | 6 | 78 |
Electrochemical Sulfonylation
Metal-free electrochemical methods utilize alkynoates and sulfonyl radicals to construct 3-sulfonated coumarins. For 6-chloro derivatives, the process involves:
- Radical Generation : Aryl diazonium salts and sodium metabisulfite generate sulfonyl radicals under visible light.
- Cyclization : Radical addition to alkynoates followed by 5-exo cyclization forms the chromen-2-one core.
Advantages : Avoids transition metals and oxidants, enabling functional group tolerance.
Example :
Precursor Synthesis via Wittig Reaction
6-Chloro-2H-chromen-2-one is synthesized via Wittig reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl(triphenylphosphoranylidene)acetate. Subsequent sulfonylation at position 3 completes the synthesis.
Procedure :
- Wittig Reaction : Aldehyde + ylide → coumarin (reflux in N,N-diethylaniline).
- Sulfonylation : Bromoacetyl intermediate reacts with sodium phenylsulfinate.
NMR Data (6-Chloro-2H-chromen-2-one) :
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.48 | d | H3 |
| 7.29 | d | H8 | |
| 7.48–7.50 | m | H5,7 | |
| 7.65 | d | H4 | |
| ¹³C | 117.3 | – | C3 |
Sodium Sulfinates in Sulfonation
Copper-catalyzed reactions of sodium sulfinates with 3-bromoacetyl coumarins yield sulfonamides. For 6-chloro analogs, bromo groups are replaced, and sulfonylation proceeds via oxidative addition.
Conditions :
Comparative Analysis of Methods
Reaction Efficiency and Scalability
| Method | Yield (%) | Time (h) | Solvent Use | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 85–92 | 20 | None | High |
| Knoevenagel Condensation | 70–85 | 6 | None | Moderate |
| Electrochemical | 65–75 | 12 | DMF | Low |
| Wittig + Sulfonylation | 60–70 | 24 | N,N-diethylaniline | High |
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted chromenone derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(Benzenesulfonyl)-6-chloro-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom and chromenone core also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
The following table summarizes key structural features and substituents of related coumarin derivatives:
Key Observations :
- Antifungal Activity : The 2-methylindole-carbonyl derivative () exhibits potent activity against Candida albicans (MIC ~2 µg/mL), attributed to the indole moiety’s ability to disrupt fungal membrane integrity . In contrast, the phenylsulfonyl group in the target compound may prioritize metabolic stability over direct antifungal potency.
- Heterocyclic Diversity : PTC-5 () incorporates a pyrazole-thiazole core linked to coumarin, enhancing HSP90 inhibition via π-π stacking and hydrogen bonding . This contrasts with the sulfonyl group’s role in modulating solubility and bioavailability.
Physicochemical and Spectral Properties
Comparative data for selected compounds:
Analysis :
- The sulfonyl group in the target compound contributes to higher polarity (evidenced by IR peaks at 1255 cm⁻¹ for S=O stretching), whereas the thiazole-containing derivative () shows stronger C=O absorption (1718 cm⁻¹) .
- The tertiary alcohol derivative () exhibits a downfield-shifted hydroxyl proton (δ 9.76 ppm) due to hydrogen bonding with the trifluoromethyl group .
Biological Activity
6-Chloro-3-(phenylsulfonyl)-2H-chromen-2-one, a derivative of the chromenone class, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone backbone substituted with a chlorine atom and a phenylsulfonyl group. Its molecular formula is , and it exhibits unique chemical properties that enhance its biological activity.
The biological activity of 6-chloro-3-(phenylsulfonyl)-2H-chromen-2-one is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The phenylsulfonyl group may interact with various enzymes, potentially inhibiting their activity. This inhibition can affect critical biological pathways such as apoptosis and inflammation.
- Binding Affinity : The presence of the chlorine atom enhances binding affinity to target proteins, which may lead to increased efficacy in therapeutic applications .
Antimicrobial Activity
Research indicates that 6-chloro-3-(phenylsulfonyl)-2H-chromen-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 64 | Ampicillin |
| Candida albicans | 16 | Fluconazole |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies have indicated that it can induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound has been shown to disrupt cell cycle progression in cancer cells, leading to increased apoptosis rates.
- Caspase Activation : Activation of caspases has been observed, indicating a pathway leading to programmed cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the chromenone ring can significantly influence the biological activity:
- Chlorine Substitution : The presence of chlorine at the C6 position is crucial for enhancing both antimicrobial and anticancer activities.
- Phenylsulfonyl Group : Variations in the sulfonyl group can alter the compound's interaction with biological targets, impacting its efficacy .
Case Studies
-
Anticancer Efficacy in Breast Cancer Models :
A study evaluated the effects of 6-chloro-3-(phenylsulfonyl)-2H-chromen-2-one on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound at concentrations ranging from 10 to 50 µM. -
Antimicrobial Testing Against Chlamydia trachomatis :
In another investigation, derivatives of this compound were synthesized and tested for their antichlamydial activity. The results showed that modifications led to varying levels of effectiveness against C. trachomatis, with some derivatives outperforming traditional treatments like spectinomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
